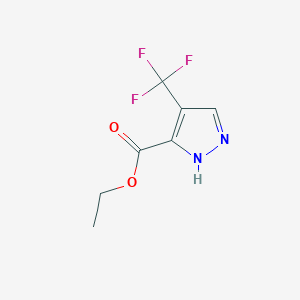
1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester" is a derivative of the 1H-pyrazole class, characterized by the presence of a trifluoromethyl group and an ethyl ester moiety. This structure is a common motif in medicinal chemistry due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. This method provides a straightforward approach to access the core pyrazole structure with the trifluoromethyl group in place . Another approach for synthesizing substituted pyrazoles, such as the ethyl ester , is through a 3+2 annulation method, which involves a Knoevenagel condensation followed by cyclocondensation with phenylhydrazine hydrochloride . Additionally, the synthesis of related pyrazole derivatives can be achieved using Suzuki and Sonogashira-type cross-coupling reactions, which allow for the introduction of various substituents onto the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within the crystal lattice. The stability of the crystal structure can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . NMR spectroscopy, including 1H-NMR and 13C-NMR, is also a critical tool for elucidating the structure of pyrazole compounds in solution .
Chemical Reactions Analysis
Pyrazole esters can undergo various chemical reactions, including selective hydrolysis, conversion to dicarboxylic acid derivatives, and esterification. These reactions allow for the modification of the ester groups present in the pyrazole ring, enabling the synthesis of a diverse array of derivatives . The reactivity of pyrazole esters with halogens has also been explored, leading to halogenated products that can undergo further transformations, such as thermolysis to yield cyclopropanetricarboxylic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl moiety can affect the acidity of the compound, while the ester group contributes to its solubility in organic solvents. Spectroscopic methods, including FT-IR and mass spectrometry, along with HPLC, are employed to study these properties and to ensure the purity of the synthesized compounds . Theoretical calculations, such as DFT, can be used to predict properties and reactivity, and to compare with experimental data for validation .
Scientific Research Applications
Improved Synthesis Methods
1H-pyrazole-3-carboxylic acid derivatives have been synthesized with improved methods. For example, 1H-pyrazole-4-carboxylic acid was synthesized with a yield increase from 70% to 97.1%, highlighting advancements in synthesis techniques (C. Dong, 2011).
Functionalization and Cyclization Reactions
These compounds can be easily converted into ester or amide derivatives, and they are precursors to pyrazolo[3,4-d]pyridazines, demonstrating their versatility in chemical transformations (Y. Akçamur et al., 1997).
Synthesis of Novel Compounds
The synthesis and characterization of novel derivatives such as 1-aryl-1H-pyrazolecarbonitriles have been described, showcasing the compound's role in generating unique pyrazole derivatives (J. R. Beck et al., 1988).
Corrosion Inhibition
1H-pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in industrial applications (L. Herrag et al., 2007).
Optical Nonlinearity
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their optical nonlinearity, highlighting their potential in optical limiting applications (B. Chandrakantha et al., 2013).
Synthesis of Acids and Esters
The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters has been achieved, further expanding the scope of compounds that can be synthesized from this class (J. R. Beck & F. L. Wright, 1987).
Cross-Coupling Reactions
The title compounds have been used as precursors in cross-coupling reactions, facilitating the synthesis of various condensed pyrazoles, showcasing their utility in complex chemical syntheses (E. Arbačiauskienė et al., 2011).
Structural Analysis
Studies involving X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been conducted, offering insights into the structural aspects of these compounds (S. Viveka et al., 2016).
Trifluoromethylated Derivatives
Synthesis of trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid and its derivatives highlights the compound's utility in creating trifluoromethylated derivatives (B. Usachev et al., 2012).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to be used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Result of Action
Trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceutically active molecules and agricultural products .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of many chemical compounds .
Future Directions
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-4(3-11-12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKLFIFMLHMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)
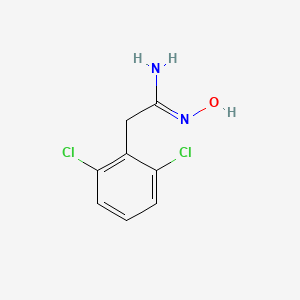
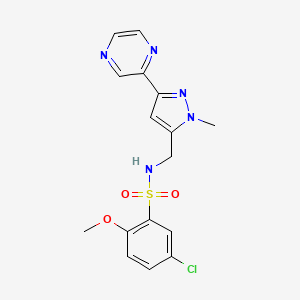
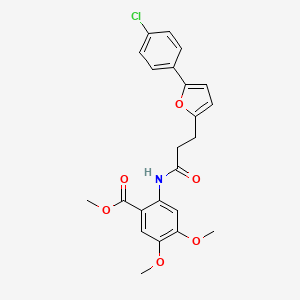
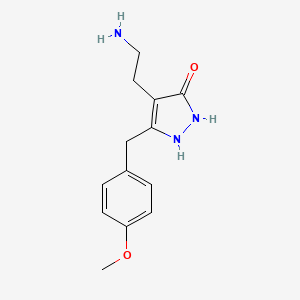

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
methanone](/img/structure/B2525544.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
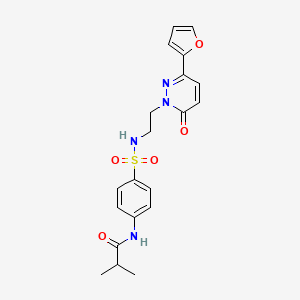
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)